molecular formula C14H7Cl5O B14606330 (3-Methylphenyl)(pentachlorophenyl)methanone CAS No. 60921-33-7

(3-Methylphenyl)(pentachlorophenyl)methanone

Cat. No.: B14606330
CAS No.: 60921-33-7
M. Wt: 368.5 g/mol
InChI Key: LOXXPNAVEIREAU-UHFFFAOYSA-N
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Description

(3-Methylphenyl)(pentachlorophenyl)methanone is an organic compound with the molecular formula C14H9Cl5O It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)(pentachlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Preparation of the Acyl Chloride: Pentachlorobenzoyl chloride is prepared by reacting pentachlorobenzoic acid with thionyl chloride (SOCl2).

    Friedel-Crafts Acylation: The prepared pentachlorobenzoyl chloride is then reacted with 3-methylbenzene (toluene) in the presence of AlCl3 to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)(pentachlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

    Substitution: Halogen atoms in the pentachlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Methylphenyl)(pentachlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)(pentachlorophenyl)methanone involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the pentachlorophenyl group.

    3-Methylbenzophenone: Similar structure but lacks the pentachlorophenyl group.

    Pentachlorobenzophenone: Similar structure but lacks the 3-methylphenyl group.

Uniqueness

(3-Methylphenyl)(pentachlorophenyl)methanone is unique due to the presence of both a 3-methylphenyl and a pentachlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

60921-33-7

Molecular Formula

C14H7Cl5O

Molecular Weight

368.5 g/mol

IUPAC Name

(3-methylphenyl)-(2,3,4,5,6-pentachlorophenyl)methanone

InChI

InChI=1S/C14H7Cl5O/c1-6-3-2-4-7(5-6)14(20)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3

InChI Key

LOXXPNAVEIREAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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